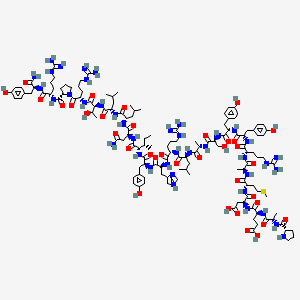
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is often used in the synthesis of various dyes , suggesting that its targets could be various organic compounds that it reacts with during the dye synthesis process.
Mode of Action
The compound, also known as H acid, couples with diazo compounds ortho to the amino group under acid conditions and ortho to the hydroxyl group under alkaline conditions . This coupling reaction is a key step in the synthesis of azo dyes.
Biochemical Pathways
Given its role in dye synthesis, it’s likely involved in the formation of azo bonds, which are integral to the structure of azo dyes .
Pharmacokinetics
It’s known that the compound is slightly soluble in cold water and readily soluble in hot water . This solubility could influence its absorption and distribution if it were to be ingested or applied topically.
Result of Action
The primary result of the action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is the formation of azo dyes through coupling reactions with diazo compounds . These dyes have various applications, including textiles, plastics, and food coloring.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, its solubility increases with temperature , which could enhance its reactivity. Additionally, the compound’s coupling reactions with diazo compounds can occur under both acidic and alkaline conditions , suggesting that pH can also influence its action.
Biochemical Analysis
Biochemical Properties
It is known to be soluble in water, ethanol, ether, and alkaline solutions such as pure alkali and caustic soda . This solubility suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in aqueous environments.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
The synthesis of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves several steps starting from naphthalene . The process includes:
Sulfonation: Naphthalene is sulfonated to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Neutralization: The nitrated product is neutralized with ammonia.
Reduction: The neutralized product is reduced using iron powder to yield 1-amino-3,6,8-naphthalenetrisulfonic acid.
Conversion to Sodium Salt: The final product is obtained by converting the acid to its sodium salt form through a series of reactions involving sodium hydroxide and sulfuric acid.
Industrial production methods typically involve similar steps but are optimized for higher yields and cost efficiency .
Chemical Reactions Analysis
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to simpler aromatic compounds.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions are typically intermediates for further chemical synthesis .
Scientific Research Applications
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate has several scientific research applications:
Comparison with Similar Compounds
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate can be compared with other similar compounds such as:
4-Amino-5-Hydroxynaphthalene-2,7-Disulfonic Acid Monosodium Salt: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
2-Amino-8-Naphthol-3,6-Disulfonic Acid Monosodium Salt: Another similar compound with different functional group positions.
The uniqueness of this compound lies in its specific functional group arrangement, which makes it particularly suitable for certain dye synthesis processes .
Properties
CAS No. |
343321-59-5 |
|---|---|
Molecular Formula |
C10H11NNaO8S2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
sodium;4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2 |
InChI Key |
SWBJXLVLCSDBOU-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.O.[Na] |
| 5460-09-3 | |
physical_description |
DryPowde |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine](/img/structure/B3028742.png)


![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)



![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

